molecular formula C21H20Cl2N2O4S B2928353 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 894013-97-9

2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2928353
CAS No.: 894013-97-9
M. Wt: 467.36
InChI Key: KGOMOYDUHNORFV-UHFFFAOYSA-N
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Description

2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound known for its diverse applications in scientific research, particularly in chemistry and biology. This compound features a unique structure that combines a sulfonyl group, an indole ring, and a morpholinoethanone moiety, making it a subject of interest for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps:

    Formation of 3,4-dichlorobenzylsulfonyl chloride: This is achieved by reacting 3,4-dichlorobenzyl chloride with chlorosulfonic acid under controlled conditions.

    Indole Derivative Preparation: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.

    Coupling Reaction: The 3,4-dichlorobenzylsulfonyl chloride is then reacted with the indole derivative in the presence of a base such as triethylamine to form the sulfonyl-indole intermediate.

    Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the morpholinoethanone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidized Indole Derivatives: Resulting from oxidation reactions.

    Reduced Sulfonyl Compounds: Formed through reduction processes.

    Substituted Morpholinoethanone Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies have explored its role in inhibiting specific enzymes or receptors, which could lead to new treatments for diseases such as cancer and neurodegenerative disorders.

Industry

Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It is also investigated for its potential use in agrochemicals and as a component in high-performance polymers.

Mechanism of Action

The mechanism of action of 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound.

    Indole-3-carbinol: Shares the indole ring structure but lacks the sulfonyl and morpholinoethanone groups.

    Morpholinoethanone derivatives: Compounds with similar morpholinoethanone moieties but different substituents.

Uniqueness

What sets 2-(3-((3,4-dichlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-[(3,4-dichlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4S/c22-17-6-5-15(11-18(17)23)14-30(27,28)20-12-25(19-4-2-1-3-16(19)20)13-21(26)24-7-9-29-10-8-24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOMOYDUHNORFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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